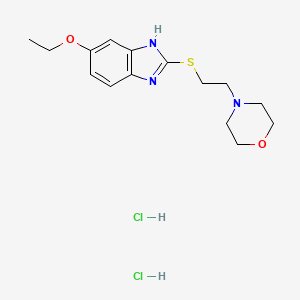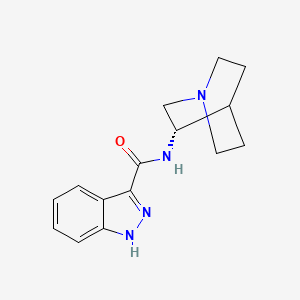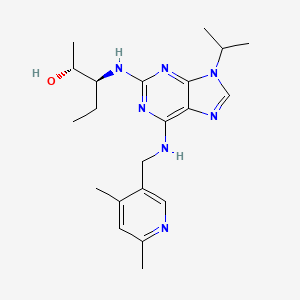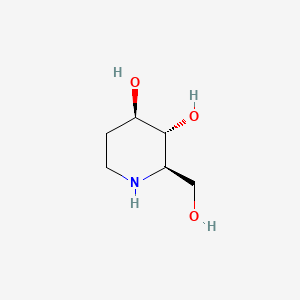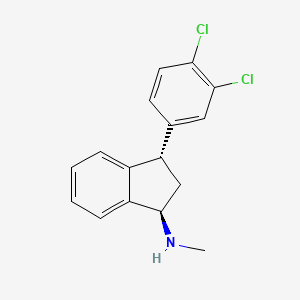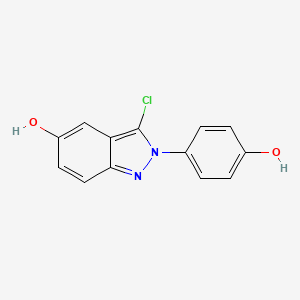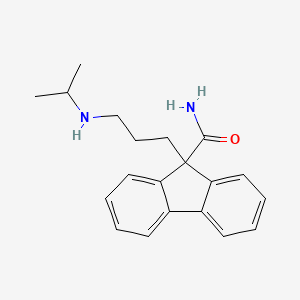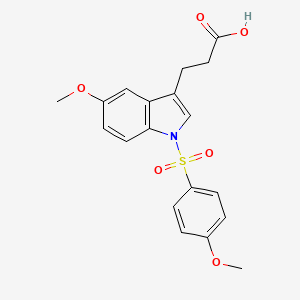
Ammonium glycyrrhizate
Overview
Description
Monoammonium glycyrrhizinate hydrate is a chemical compound derived from glycyrrhizic acid, which is extracted from the root of the licorice plant (Glycyrrhiza glabra). This compound is known for its various pharmacological properties, including anti-inflammatory, anti-ulcer, anti-allergic, antioxidant, and hepatoprotective activities . It is widely used in the treatment of chronic liver diseases, as well as in the food industry as a natural sweetener due to its strong sweet taste, which is approximately 200 times sweeter than sucrose .
Mechanism of Action
Target of Action
Ammonium Glycyrrhizinate (AG), also known as Glycyram, is a direct inhibitor of HMGB1 . HMGB1 is a protein that has a crucial role in sustaining inflammatory pathways in the body. AG also targets several DNA/RNA viruses, inhibiting their growth and cellular pathology .
Mode of Action
AG interacts with its targets, primarily HMGB1, to exert its anti-inflammatory, anti-tumor, and anti-diabetic effects . It can also reduce the fluidity of the cell membrane, which reduces intercellular fusion, thus inhibiting the spread of HIV across cells . Moreover, AG exerts anti-inflammatory actions by inhibiting the generation of reactive oxygen species (ROS) by neutrophils .
Biochemical Pathways
AG affects several biochemical pathways. It inhibits cardiac apoptosis and necrosis, has anti-inflammatory and immune regulatory actions, and shows antiviral effects . It also reduces hepatic metabolism of aldosterone and suppresses 5-(beta)-reductase, which is responsible for the well-documented pseudoaldosterone syndrome .
Pharmacokinetics
After oral ingestion, AG is hydrolyzed to 18β-glycyrrhetinic acid (enoxolone) by intestinal bacteria. After absorption from the gut, 18β-glycyrrhetinic acid is metabolized to 3β-monoglucuronyl-18β-glycyrrhetinic acid in the liver. This metabolite circulates in the bloodstream .
Result of Action
The molecular and cellular effects of AG’s action are diverse. It has been found to prevent cytotoxic effects and mitochondrial fragmentation after high-glucose administration in vitro . In vivo, a short-repeated treatment with AG was able to attenuate neuropathic hyperalgesia in streptozotocin-induced diabetic mice . It also has hepatoprotective effects and is applied in the treatment of liver disease .
Action Environment
The action, efficacy, and stability of AG can be influenced by various environmental factors. It’s worth noting that AG is derived from the roots of the licorice plant, Glycyrrhiza glabra, which is native to Europe and Asia . The plant’s growth conditions could potentially influence the quality and concentration of AG.
Biochemical Analysis
Biochemical Properties
Ammonium glycyrrhizinate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including phospholipase A2, cyclooxygenase, and hyaluronidase. These interactions inhibit the activity of these enzymes, which are critical in inflammatory processes . Additionally, ammonium glycyrrhizinate has been shown to inhibit the activity of 11-beta-hydroxysteroid dehydrogenase in the kidney, leading to elevated cortisol levels .
Cellular Effects
Ammonium glycyrrhizinate exerts various effects on different cell types and cellular processes. It has been observed to prevent cytotoxic effects and mitochondrial fragmentation in neuroblastoma cells (SH-SY5Y) under high-glucose conditions . Furthermore, it influences cell signaling pathways by suppressing the translocation of NF-kB into the nuclei and conjugating free radicals . This compound also affects gene expression by inhibiting the expression of pro-inflammatory cytokines such as TNF-alpha and caspase 3 .
Molecular Mechanism
The molecular mechanism of ammonium glycyrrhizinate involves several pathways. It binds to and inhibits the activity of enzymes such as phospholipase A2 and cyclooxygenase, reducing the production of inflammatory mediators . Additionally, it suppresses the translocation of NF-kB into the nuclei, thereby inhibiting the expression of pro-inflammatory genes . Ammonium glycyrrhizinate also conjugates free radicals, providing antioxidant effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ammonium glycyrrhizinate have been observed to change over time. Studies have shown that this compound remains stable under various conditions, but its efficacy may decrease over prolonged periods . Long-term exposure to ammonium glycyrrhizinate has been associated with sustained anti-inflammatory and hepatoprotective effects
Dosage Effects in Animal Models
The effects of ammonium glycyrrhizinate vary with different dosages in animal models. At lower doses, it exhibits anti-inflammatory and hepatoprotective effects without significant adverse effects . Higher doses have been associated with toxic effects, including hypertension and muscular paralysis . The threshold for these adverse effects varies among different animal models, indicating the need for careful dosage optimization in therapeutic applications.
Metabolic Pathways
Ammonium glycyrrhizinate is involved in several metabolic pathways. It is metabolized into glycyrrhetinic acid, which exerts similar pharmacological effects . This compound interacts with enzymes such as 11-beta-hydroxysteroid dehydrogenase, influencing metabolic flux and metabolite levels . Additionally, ammonium glycyrrhizinate affects the metabolism of aldosterone, reducing its hepatic metabolism .
Transport and Distribution
Within cells and tissues, ammonium glycyrrhizinate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound accumulates in specific tissues, including the liver and kidneys, where it exerts its pharmacological effects . The distribution of ammonium glycyrrhizinate within the body is influenced by its interactions with these transporters and binding proteins.
Subcellular Localization
Ammonium glycyrrhizinate exhibits specific subcellular localization, which affects its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interaction with enzymes and proteins involved in inflammatory and metabolic processes . Understanding the subcellular localization of ammonium glycyrrhizinate is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: Monoammonium glycyrrhizinate hydrate is typically synthesized from glycyrrhizic acid. The process involves dissolving glycyrrhizic acid in an organic solvent, followed by the addition of ammonia or ammonium hydroxide. The solution is then subjected to crystallization and centrifugation to obtain high-purity monoammonium glycyrrhizinate .
Industrial Production Methods: In industrial settings, the production of monoammonium glycyrrhizinate involves multiple extraction steps using acidic ethanol. The glycyrrhizic acid is extracted from licorice root, and the resulting solution is neutralized with ammonia. The product is then purified through crystallization and decolorization using activated carbon .
Chemical Reactions Analysis
Types of Reactions: Monoammonium glycyrrhizinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glycyrrhetinic acid derivatives.
Reduction: Reduction reactions can convert glycyrrhizic acid to glycyrrhetinic acid.
Substitution: Substitution reactions can occur at the hydroxyl groups of the glycyrrhizic acid moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride and sulfuric acid are employed for substitution reactions.
Major Products:
Oxidation: Glycyrrhetinic acid derivatives.
Reduction: Glycyrrhetinic acid.
Substitution: Various glycyrrhizic acid esters.
Scientific Research Applications
Monoammonium glycyrrhizinate hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is employed in studies related to cell signaling and gene expression due to its anti-inflammatory and antioxidant properties.
Medicine: It is used in the treatment of chronic liver diseases, peptic ulcers, and allergic conditions. .
Industry: It is used as a natural sweetener in the food industry and as an ingredient in cosmetic products for its skin-soothing properties
Comparison with Similar Compounds
Monoammonium glycyrrhizinate is unique compared to other glycyrrhizic acid derivatives due to its specific ammonium salt form, which enhances its solubility and bioavailability. Similar compounds include:
Dipotassium glycyrrhizinate: Another salt form of glycyrrhizic acid with similar pharmacological properties but different solubility characteristics.
Glycyrrhizic acid: The parent compound with broader applications but lower solubility.
Glycyrrhetinic acid: A metabolite of glycyrrhizic acid with potent anti-inflammatory and anti-tumor activities .
Monoammonium glycyrrhizinate hydrate stands out due to its enhanced solubility and specific pharmacological profile, making it a valuable compound in various scientific and industrial applications.
Properties
| GLYCYRRHIZIC ACID & ITS DERIVATIVES SHOWED PRONOUNCED ANTIINFLAMMATORY ACTION, INHIBITED DEVELOPMENT OF HISTAMINE-, SEROTONIN-, BRADKININ-, & FORMALIN-INDUCED EDEMA, & DECR VASCULAR PERMEABILITY. | |
CAS No. |
53956-04-0 |
Molecular Formula |
C42H71N3O16 |
Molecular Weight |
874.0 g/mol |
IUPAC Name |
triazanium;(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C42H62O16.3H3N/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;;;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);3*1H3/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;;;/m0.../s1 |
InChI Key |
VGYQVMWYFPOAAE-DWJAGBRCSA-N |
Isomeric SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)[O-])O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)[O-])O)O)O)C)(C)C(=O)[O-].[NH4+].[NH4+].[NH4+] |
SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.N |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)[O-])O)O)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)[O-])C)C)C)C.[NH4+].[NH4+].[NH4+] |
Appearance |
Solid powder |
Color/Form |
Crystals from glacial acetic acid PLATES OR PRISMS FROM ACETIC ACID |
melting_point |
220 °C decomposes |
| 53956-04-0 | |
physical_description |
Solid with intensely sweet taste; [Merck Index] Crystalline plates or prisms; [MSDSonline] |
Purity |
>95% (or refer to the Certificate of Analysis) |
Related CAS |
68083-53-4 |
shelf_life |
>2 years if stored properly |
solubility |
Freely sol in hot water, alcohol; practically insol in ether SLIGHTLY SOL IN ETHER |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(+)-Glycyram; 18β-Glycyrrhizic acid monoammonium salt; Ammonium glycyrrhizate; Ammonium glycyrrhizinate; Glycamil; Glycymin; Glycyron ammonium salt; Glycyron monoammonium salt; Glycyrram; Glycyrrhizic acid ammonium salt; Glycyrrhizic acid monoammonium salt; Glycyrrhizin ammonium salt; Glycyrrhizin monoammonium salt; Magnasweet; Monoammonium 18β-glycyrrhizinate; Monoammonium glycyrrhizate; Monoammonium glycyrrhizinate; NSC 2800; NSC 35348. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5S,5aS,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]-2-[3-[4-(3-aminopropylamino)butylamino]propylamino]acetamide](/img/structure/B1671846.png)



